REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[CH2:6]1[C:10]2=[CH:11][C:12]3[CH:13]=[CH:14][CH:15]=[N:16][C:17]=3[N:9]2[CH2:8][CH2:7]1.[OH-].[Na+].CC1C=CC([CH2:27][O:28]C(NNC(C2C=NC=CN=2)=O)=O)=CC=1>CN(C)C=O>[CH2:6]1[C:10]2=[C:11]([CH:27]=[O:28])[C:12]3[CH:13]=[CH:14][CH:15]=[N:16][C:17]=3[N:9]2[CH2:8][CH2:7]1 |f:2.3|
|
Name
|
|
Quantity
|
3.85 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
C1CCN2C1=CC=1C=CC=NC21
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)COC(=O)NNC(=O)C2=NC=CN=C2
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred 45 min at 40° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice-bath
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at 50° C
|
Type
|
TEMPERATURE
|
Details
|
10 min, cooled to room temperature
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
poured
|
Type
|
CUSTOM
|
Details
|
onto crushed ice
|
Type
|
EXTRACTION
|
Details
|
The organics were extracted with ethyl acetate (2×)
|
Type
|
WASH
|
Details
|
the combined organic phases washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (ethyl acetate/hexane 1:1 to 1:0)
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C1CCN2C1=C(C=1C=CC=NC21)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |